4-Bromo-5-nitro-phthalonitrile

Sequential SNAr Chemoselectivity Unsymmetrical phthalonitriles

4-Bromo-5-nitro-phthalonitrile (BNPN, CAS 206268-72-6, C₈H₂BrN₃O₂, MW 252.02) is an activated ortho-dicarbonitrile that functions as a phthalocyanine precursor and heterocyclic building block. It is distinguished from its closest analogs—4-nitrophthalonitrile, 4-bromophthalonitrile, and 4,5-dihalophthalonitriles—by the simultaneous presence of two chemically distinct leaving groups (bromo at C-4 and nitro at C-5) on the same electron-deficient aromatic ring.

Molecular Formula C8H2BrN3O2
Molecular Weight 252.02 g/mol
CAS No. 206268-72-6
Cat. No. B3049438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-nitro-phthalonitrile
CAS206268-72-6
Molecular FormulaC8H2BrN3O2
Molecular Weight252.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)C#N
InChIInChI=1S/C8H2BrN3O2/c9-7-1-5(3-10)6(4-11)2-8(7)12(13)14/h1-2H
InChIKeyPZOBMISAMQBXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-nitro-phthalonitrile (CAS 206268-72-6): A Dual Leaving-Group Phthalonitrile Building Block for Sequential SNAr


4-Bromo-5-nitro-phthalonitrile (BNPN, CAS 206268-72-6, C₈H₂BrN₃O₂, MW 252.02) is an activated ortho-dicarbonitrile that functions as a phthalocyanine precursor and heterocyclic building block. It is distinguished from its closest analogs—4-nitrophthalonitrile, 4-bromophthalonitrile, and 4,5-dihalophthalonitriles—by the simultaneous presence of two chemically distinct leaving groups (bromo at C-4 and nitro at C-5) on the same electron-deficient aromatic ring [1]. This dual activation enables a unique sequential nucleophilic aromatic substitution (SNAr) strategy in which the bromine atom is substituted first under mild conditions, while the nitro group can be displaced in a subsequent, higher-temperature step [2]. The compound is synthesized via a six-step route from phthalic anhydride (overall yield >10% by the original procedure), with an improved patent method delivering a total yield of 71.2% from 4-bromophthalimide [3].

Why 4-Nitrophthalonitrile, 4-Bromophthalonitrile, or 4,5-Dihalophthalonitriles Cannot Replace 4-Bromo-5-nitro-phthalonitrile in Sequential Derivatization


Attempting to replace 4-bromo-5-nitrophthalonitrile (BNPN) with a single-leaving-group analog (e.g., 4-nitrophthalonitrile or 4-bromophthalonitrile) or a symmetrically dihalogenated analog (e.g., 4,5-dichlorophthalonitrile) in synthetic workflows that require stepwise, unsymmetrical functionalization leads to unavoidable loss of directional control. 4-Nitrophthalonitrile possesses only one labile nitro group, so iterative substitution at two different positions is impossible. 4-Bromophthalonitrile contains only one displaceable bromine atom, limiting the product to monosubstituted derivatives. 4,5-Dichloro- and 4,5-dibromophthalonitrile bear two identical leaving groups, which react with similar rates, producing statistical mixtures of mono- and disubstituted products rather than a clean sequential substitution [1]. In contrast, the bromine atom in BNPN is eliminated at 30 °C while the nitro group remains intact; the nitro group is then substituted only upon raising the temperature to ~90 °C, enabling a fully programmable two-step sequence [2]. This inherent difference in leaving-group mobility is the mechanistic basis for why generic substitution with in-class compounds fails.

Head-to-Head Comparative Evidence: 4-Bromo-5-nitro-phthalonitrile Versus Closest Analogs


Temperature-Programmable Chemoselectivity: Bromine vs. Nitro Group Displacement

BNPN exhibits a unique temperature-dependent leaving-group hierarchy that is absent in 4-nitrophthalonitrile, 4-bromophthalonitrile, and 4,5-dihalophthalonitriles. In the reaction with phenoxide ion (generated from phenol and K₂CO₃), bromine is substituted exclusively at 30 °C to afford 4-phenoxy-5-nitrophthalonitrile; no nitro group displacement is observed at this temperature. When the temperature is increased to 90 °C with a second phenol equivalent, the nitro group is replaced, yielding symmetrical 4,5-diphenoxyphthalonitrile [1].

Sequential SNAr Chemoselectivity Unsymmetrical phthalonitriles

Synthesis Yield Advantage: Patent-Optimized Route Delivers 71.2% Overall Yield vs. ≤54% for Prior Methods

The improved patent method (RU2167855C2) achieves a total yield of 71.2% for BNPN calculated on starting 4-bromophthalimide, compared to 54% for the closest prior-art method and 40.5% for the analogous 4-nitrophthalonitrile synthesis route [1]. This represents a 31–76% relative improvement in material throughput.

Process chemistry Synthesis optimization Scale-up

Sequential Substitution Yields in the Synthesis of Bifunctional Phthalonitriles: 67–84% per Step

In a validated two-step protocol starting from BNPN, stepwise nucleophilic substitution of bromine by aryloxy groups (step 1) followed by substitution of the nitro group by benzotriazolyl or a second aryloxy fragment (step 2) delivers the target unsymmetrical phthalonitriles in 67–84% yield per step [1][2]. For the disubstituted product 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile, the isolated yield was 44% over two steps without intermediate purification—an outcome achievable only because the two leaving groups exhibit orthogonal reactivity [2].

Bifunctional phthalonitriles Unsymmetrical phthalocyanines SNAr methodology

Crystal Structure Confirmation: Single-Crystal X‑Ray Analysis Validates Molecular Identity

The structure of 4-bromo-5-nitrophthalonitrile has been unambiguously determined by single-crystal X‑ray diffraction analysis [1]. The crystallographic data confirm the ortho relationship of the bromo and nitro substituents and provide the precise solid-state geometry of the molecule. The melting point of the compound is 160–161 °C, offering a simple identity check for incoming quality control [2].

Structural chemistry Quality control Crystallography

Procurement-Relevant Application Scenarios Where 4-Bromo-5-nitro-phthalonitrile Outperforms Analogs


Synthesis of Unsymmetrically Substituted (A₃B-type) Phthalocyanines

The sequential chemoselectivity of BNPN is the enabling feature for constructing phthalonitrile precursors with two different functional groups (e.g., aryloxy at C-4 and benzotriazolyl at C-5). These unsymmetrical phthalonitriles are then cyclotetramerized into A₃B-type phthalocyanines used in nonlinear optics, photodynamic therapy, and organic semiconductors [1]. No single comparator compound can deliver this unsymmetrical precursor without complex protection/deprotection sequences. [1]

Preparation of Oxygen- and Nitrogen-Containing Heterocyclic ortho-Dicarbonitriles

BNPN serves as the electrophilic partner in SNAr reactions with heterocyclic O-, N-, and S-nucleophiles, yielding dicyano derivatives of dioxins, dioxepines, dioxocines, tetrahydroquinoxalines, and benzofurans [2]. These heterocyclic ortho-dicarbonitriles are versatile intermediates for fused macroheterocycles and biologically active scaffolds. The dual leaving-group architecture allows tuning of the annulation sequence by simply controlling reaction temperature. [2]

Scalable Production of 4,5-Dihalogenated Phthalonitriles via SNAr Exchange

A recent sustainable pathway analysis demonstrated that BNPN can be leveraged as a starting material for SNAr-based production of 4,5-dihalogenated phthalonitriles, exploiting the nitro group as a traceless activator that is ultimately replaced . This route avoids direct electrophilic halogenation of phthalonitrile, which suffers from low regioselectivity and harsh conditions, and benefits from the high process yield of the optimized BNPN synthesis (71.2% overall) .

Quality-Controlled Procurement for Phthalocyanine Research Laboratories

The combination of a well-defined melting point (160–161 °C), published single-crystal structural data, and ¹H NMR characterization (two aromatic singlets at δ 8.82 and 8.80) provides a robust identity verification toolkit [3]. Procurement groups can use these parameters for incoming QC without requiring advanced analytical instrumentation, reducing the risk of receiving mislabeled or degraded material. [3]

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